molecular formula C21H18N4OS B3012841 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine CAS No. 1111260-29-7

3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine

Cat. No.: B3012841
CAS No.: 1111260-29-7
M. Wt: 374.46
InChI Key: AVQBJFQODVCWNP-UHFFFAOYSA-N
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Description

The compound 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine (molecular formula: C₂₃H₂₂N₄OS, molecular weight: 418.52 g/mol) is a pyridazine derivative featuring a sulfanyl-linked 1,2,4-oxadiazole moiety substituted with a 3,4-dimethylphenyl group. Its core structure combines a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) with a 1,2,4-oxadiazole ring, a five-membered heterocycle known for its metabolic stability and bioisosteric utility in drug design .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-14-8-9-17(12-15(14)2)21-22-19(26-25-21)13-27-20-11-10-18(23-24-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQBJFQODVCWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4-dimethylbenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent.

    Attachment of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring by reacting the intermediate with a suitable dicarbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, due to its unique electronic properties.

    Biological Studies: The compound is investigated for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Chemical Biology: It is used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, in anti-cancer applications, it may inhibit key enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity, affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridazine-Oxadiazole Derivatives

The compound belongs to a broader class of pyridazine-oxadiazole hybrids. Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Features Key Differences
3-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine C₂₃H₂₂N₄OS 418.52 3,4-Dimethylphenyl on oxadiazole; phenyl on pyridazine Reference compound for this analysis.
3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine C₂₃H₂₂N₄OS 402.52 Ethyl groups on both phenyl rings Increased hydrophobicity due to ethyl substituents.
3-(4-Methylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₁H₁₈N₄OS₂ 406.53 Methylsulfanyl group on oxadiazole-attached phenyl Enhanced electron-withdrawing effects from sulfanyl group.
3-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine C₂₃H₂₂N₄O₂S 418.52 Ethoxy group on oxadiazole phenyl; 3,4-dimethylphenyl on pyridazine Ethoxy group introduces polarity and hydrogen-bonding potential.
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₂H₁₆F₃N₄O₂S 475.45 Trifluoromethyl and methoxy groups on phenyl rings Strong electron-withdrawing effects from CF₃; altered metabolic stability.
Key Observations:
  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to analogs with methoxy or sulfanyl substituents .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) may enhance oxidative stability but reduce solubility in aqueous media.
  • Steric Effects : Bulkier substituents (e.g., ethyl in ) could hinder intermolecular interactions in crystalline lattices, affecting melting points.

Physicochemical and Spectroscopic Properties

While direct data for the target compound’s melting point or spectroscopic signatures are unavailable in the provided evidence, analogs from related studies (e.g., compounds 7c–7j in ) exhibit melting points ranging from 134–199°C, with molecular weights between 375–389 g/mol.

Spectroscopic Trends:
  • IR Spectroscopy : Oxadiazole rings typically show strong absorption bands near 1650–1600 cm⁻¹ (C=N stretching) and 1250–1150 cm⁻¹ (C–O–C stretching) .
  • NMR : Pyridazine protons resonate near δ 8.5–9.0 ppm (aromatic region), while methyl groups on phenyl rings appear at δ 2.2–2.5 ppm .

Research Implications and Gaps

  • The target compound’s bioactivity remains unexplored.
  • Solubility and Stability : Comparative studies on substituent effects (e.g., dimethyl vs. trifluoromethyl) are needed to optimize pharmacokinetic profiles.

Biological Activity

The compound 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine (CAS No. 1325306-36-2) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N4O2C_{18}H_{14}N_{4}O_{2} with a molecular weight of approximately 318.33 g/mol. Its structure features a pyridazine ring linked to an oxadiazole moiety through a sulfanyl group, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC₁₈H₁₄N₄O₂
Molecular Weight318.33 g/mol
CAS Number1325306-36-2
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds featuring oxadiazole moieties have shown significant cytotoxicity against various cancer cell lines. A study reported that derivatives of oxadiazoles exhibited IC50 values in the range of 11.20 to 59.61 µg/ml against A549 lung cancer cells, indicating promising anticancer activity .

Monoamine Oxidase Inhibition

Oxadiazole derivatives have also been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. A related study found that certain oxadiazole sulfonamides demonstrated potent MAO-B inhibition with IC50 values as low as 0.0027 µM . This suggests that similar compounds could provide therapeutic benefits in neurodegenerative conditions.

Structure-Activity Relationships (SAR)

The biological activity of oxadiazole compounds is often influenced by their structural features. For example:

  • Substituents on the phenyl ring : Variations in the substituents can significantly affect the potency and selectivity of the compounds.
  • Sulfanyl group : The presence of the sulfanyl group enhances the lipophilicity and may improve cellular uptake.

Case Studies

  • Cytotoxicity Assessment : A study synthesized several oxadiazole derivatives and evaluated their cytotoxic effects against human lung cancer cell lines (A549). The most effective compound showed an IC50 of 11.20 µg/ml after a 72-hour treatment period, demonstrating significant potential for further development in cancer therapy .
  • MAO-B Inhibition : Another investigation into oxadiazole derivatives revealed that modifications at specific positions on the oxadiazole ring could lead to enhanced MAO-B inhibition, suggesting a pathway for developing neuroprotective agents .

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